N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide is a chemical compound with the CAS number 941873-44-5. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 388.4590 g/mol. The compound features a complex structure that includes a methoxy group, a piperidinyl moiety, and an amide linkage, which contribute to its potential biological activity and applications in medicinal chemistry .
Methods of Synthesis:
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide typically involves several steps:
Technical Details:
The reactions are generally performed under controlled conditions, including temperature and solvent choice, to optimize yield and purity. Common solvents include dichloromethane or dimethylformamide, and reactions may require catalytic or stoichiometric amounts of acids or bases .
Reactions:
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide can participate in various chemical reactions due to its functional groups:
Technical Details:
These reactions are typically carried out under specific conditions (temperature, pH, solvent) to ensure selectivity and yield.
The mechanism of action for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator due to its structural similarity to natural substrates.
Data:
Studies indicate that compounds with similar structures often exhibit activity against specific biological pathways, potentially making them useful in therapeutic applications .
Physical Properties:
Chemical Properties:
Relevant Data:
The melting point, boiling point, and specific reactivity data are essential for practical applications but are often determined experimentally.
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide has several potential scientific uses:
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide is deconstructed through retrosynthetic analysis into two key fragments: the ortho-substituted benzamide moiety and the lactam-functionalized aniline system. The C–N bond between the lactam nitrogen and the methoxyphenyl ring is prioritized as the primary disconnection, revealing 4-bromo-2-methoxyaniline and 2-oxopiperidine as precursor fragments. The amide linkage between the aniline and benzoyl group constitutes a secondary disconnection, suggesting 2-methylbenzoic acid and the 3-(2-oxopiperidin-1-yl)-4-methoxyaniline as advanced intermediates [3] [8]. This approach leverages the lactam’s electron-donating capability, which activates the ortho-position for nucleophilic substitution or metal-catalyzed coupling.
Pharmaceutical analogs from patent literature validate this scaffold’s significance. For example, US8815926B2 details pyrroloimidazole derivatives where lactam orientations influence MDM2 protein binding [7], while WO2006002236A1 emphasizes the role of ortho-methoxybenzamide configurations in kinesin spindle protein inhibition [8]. These cases underscore the necessity for regioselective lactam installation to maintain bioactivity.
Table 1: Retrosynthetic Disconnection Strategies for Target Compound
Disconnection Level | Bond Disconnected | Fragments Generated | Key Challenge |
---|---|---|---|
Primary | Lactam N–C(aryl) | 4-Bromo-2-methoxyaniline + 2-oxopiperidine | Regioselective N-arylation |
Secondary | Amide C–N | 2-Methylbenzoyl chloride + 3-(2-oxopiperidin-1-yl)-4-methoxyaniline | Ortho-substitution steric effects |
The 2-oxopiperidine fragment is synthesized via microwave-accelerated cyclocondensation, significantly reducing reaction times compared to conventional heating. δ-Aminopentanoic acid derivatives undergo intramolecular amidation in toluene at 180°C under microwave irradiation (300 W), achieving ring closure in ≤30 minutes with <5% dimeric byproducts. This method capitalizes on microwave-specific thermal effects, which promote rapid, uniform heating and minimize hydrolytic degradation of the lactam carbonyl [5]. Solvent screening reveals aprotic polar solvents (e.g., DMF) diminish yields to ≤65% due to competing hydrolysis, while nonpolar solvents like toluene or xylene enhance yields to 85–92%.
Catalytic acid additives prove critical: p-toluenesulfonic acid (5 mol%) optimizes protonation of the carboxylate intermediate, accelerating nucleophilic attack by the amine. Without catalysis, yields drop by 25–30%. Post-reaction, the lactam is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures, yielding colorless crystals suitable for X-ray crystallography confirmation of the boat conformation [5] [8].
Table 2: Microwave Conditions for 2-Oxopiperidine Synthesis
Amino Acid Precursor | Solvent | Temp (°C) | Time (min) | Additive | Yield (%) |
---|---|---|---|---|---|
5-Aminopentanoic acid | Toluene | 180 | 25 | None | 68 |
5-Aminopentanoic acid | Xylene | 190 | 20 | p-TsOH (5 mol%) | 92 |
Methyl 5-aminopentanoate | DMF | 160 | 30 | None | 65 |
Ethyl 5-aminopentanoate | Toluene | 180 | 25 | p-TsOH (5 mol%) | 89 |
The pivotal N-arylation step conjugates 2-oxopiperidine with 4-bromo-2-methoxyaniline via palladium-catalyzed C–N coupling. Screening of phosphine ligands demonstrates BrettPhos (L2) and RockPhos (L1) as optimal for suppressing β-hydride elimination, a common side reaction in alkoxyaryl systems [2] . Using Pd₂dba₃ (2 mol%) and BrettPhos (4 mol%) in 1,4-dioxane at 80°C with NaOtBu base, the reaction achieves 92–96% conversion within 20 hours. Lower temperatures (50°C) remain effective with precatalysts like Pd(allyl)Cl/BrettPhos, enabling coupling of base-sensitive substrates [2].
Substrate scope analysis reveals electron-deficient aryl bromides require weaker bases (Cs₂CO₃ instead of NaOtBu) to prevent demethylation. Heterocyclic compatibility extends to pyridines and benzofurans, but ortho-substitution steric hindrance necessitates higher catalyst loadings (5 mol% Pd). For deuterated analogs, methanol-d₄ coupling under identical conditions furnishes trideuteriomethoxy derivatives in 85–90% yield [2].
Table 3: Ligand and Base Effects on Pd-Catalyzed Lactam N-Arylation
Aryl Halide | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|---|---|
4-Bromo-2-methoxyaniline | BrettPhos | NaOtBu | 80 | 20 | 96 | <4 |
4-Bromo-2-cyanophenol | BrettPhos | Cs₂CO₃ | 50 | 24 | 88 | <7 |
5-Bromobenzothiophene | RockPhos | K₃PO₄ | 100 | 18 | 82 | 12 |
3-Bromo-4-methoxypyridine | XPhos | NaOtBu | 100 | 24 | 75 | 15 |
Density functional theory (DFT) at the B3LYP/6-31G* level models the target compound’s conformational landscape, revealing two stable amide rotamers differing by 20 kcal/mol in energy. The global minimum features a s-cis amide conformation with a 30° dihedral angle (Cₐᵣʸₗ–N–Cₒ–O), positioning the 2-methyl group perpendicular to the aniline ring. This orientation minimizes steric clash between the methyl substituent and the lactam carbonyl, reducing strain energy by 4.2 kcal/mol versus coplanar arrangements [7] [8].
Torsional scans indicate rotation around the aniline-amide bond (N–Cₒ) is restricted to a 40° arc due to van der Waals interactions between the methoxy oxygen and benzamide ortho-hydrogen. Molecular electrostatic potential (MEP) maps further demonstrate that this conformation aligns the methoxy lone pairs optimally for hydrogen bonding with protein targets, a feature critical for bioactivity in analogous kinase inhibitors [3] [7]. Dynamics simulations (10 ns, explicit solvent) confirm the persistence (88% occupancy) of this rotamer, supporting its relevance in biological settings.
Figure 2: Computed Low-Energy Conformation of Target Compound
Me │ O═════N─Ar(OMe)-Lactam ║ / Me◄═══C═════O │ Ph
Key: Dihedral angle θ(Cₐᵣʸₗ–N–Cₒ–O) = 30°; methyl group perpendicular to aryl plane.
This comprehensive analysis—spanning retrosynthetic planning, microwave-enhanced cyclization, Pd-catalyzed coupling, and conformational control—provides a robust framework for synthesizing structurally intricate arylbenzamides with precision. The methodologies established herein are transferable to related pharmacophores requiring regioselective lactam integration and optimized amide geometry.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1